molecular formula C17H13FN2O2S B6118059 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone

Cat. No. B6118059
M. Wt: 328.4 g/mol
InChI Key: HZPBZXJTKYQVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioether derivative of 1,3,4-oxadiazole that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is not fully understood. However, studies have shown that this compound can selectively react with thiols in biological samples, resulting in a fluorescence signal. This reaction is thought to occur through the formation of a thioether bond between the compound and the thiol group.
In terms of its anti-cancer activity, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone have been studied in various cell lines and animal models. Studies have shown that this compound can selectively react with thiols in biological samples, resulting in a fluorescence signal that can be used for imaging and detection purposes.
In terms of its anti-cancer activity, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This mechanism of action makes it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone in lab experiments include its high yield of synthesis, its selectivity towards thiols, and its potential applications in various fields such as cancer research and fluorescence imaging.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which can affect the results of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone. One area of research is the development of new anti-cancer drugs based on the mechanism of action of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as fluorescence imaging and detection of thiols in biological samples.
Another area of research is the modification of this compound to improve its selectivity and reduce its toxicity. By modifying the structure of this compound, researchers may be able to develop more potent and selective compounds for use in lab experiments and potential drug development.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been reported in various studies. The most common method involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 4-fluorobenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at an elevated temperature. The yield of the reaction is typically high, and the compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been studied extensively for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for detecting thiols in biological samples. This compound has been shown to selectively react with thiols, resulting in a fluorescence signal that can be detected using various techniques such as fluorescence spectroscopy and microscopy.
Another area of research is the use of this compound as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes such as topoisomerase II. This mechanism of action makes it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPBZXJTKYQVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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